Cas no 2060039-75-8 (7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile)

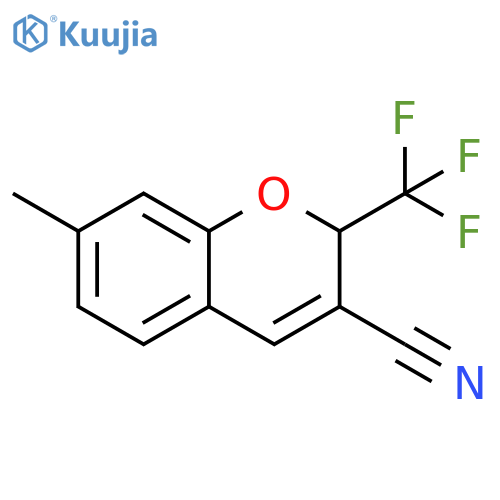

2060039-75-8 structure

商品名:7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

CAS番号:2060039-75-8

MF:C12H8F3NO

メガワット:239.19323348999

MDL:MFCD30476887

CID:5222238

PubChem ID:137701881

7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-3-carbonitrile, 7-methyl-2-(trifluoromethyl)-

- 7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

-

- MDL: MFCD30476887

- インチ: 1S/C12H8F3NO/c1-7-2-3-8-5-9(6-16)11(12(13,14)15)17-10(8)4-7/h2-5,11H,1H3

- InChIKey: YDESYBLQGKIKBN-UHFFFAOYSA-N

- ほほえんだ: C1(C(F)(F)F)OC2=CC(C)=CC=C2C=C1C#N

7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-318954-1.0g |

7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |

2060039-75-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-318954-0.5g |

7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |

2060039-75-8 | 0.5g |

$1111.0 | 2023-09-05 | ||

| Enamine | EN300-318954-2.5g |

7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |

2060039-75-8 | 2.5g |

$2268.0 | 2023-09-05 | ||

| Enamine | EN300-318954-10g |

7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |

2060039-75-8 | 10g |

$4974.0 | 2023-09-05 | ||

| Enamine | EN300-318954-0.1g |

7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |

2060039-75-8 | 0.1g |

$1019.0 | 2023-09-05 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01043880-1g |

7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |

2060039-75-8 | 95% | 1g |

¥5775.0 | 2024-04-17 | |

| Enamine | EN300-318954-10.0g |

7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |

2060039-75-8 | 10.0g |

$4974.0 | 2023-02-24 | ||

| Enamine | EN300-318954-1g |

7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |

2060039-75-8 | 1g |

$1157.0 | 2023-09-05 | ||

| Enamine | EN300-318954-0.05g |

7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |

2060039-75-8 | 0.05g |

$972.0 | 2023-09-05 | ||

| Enamine | EN300-318954-5.0g |

7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |

2060039-75-8 | 5.0g |

$3355.0 | 2023-02-24 |

7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

2060039-75-8 (7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile) 関連製品

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 307-59-5(perfluorododecane)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量